4-Bromo-3-isopropyl-1H-indazole
Description
General Overview of Indazole Scaffold in Medicinal Chemistry and Pharmaceutical Research
The indazole, or benzopyrazole, is a bicyclic heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazole (B372694) ring. This structural motif is of significant interest in medicinal chemistry due to its versatile biological activities. researchgate.netresearchgate.net While rarely found in nature, synthetic indazole derivatives are prominent in a multitude of commercially available drugs and clinical candidates. researchgate.netnih.govpnrjournal.com The indazole core can exist in different tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant form. nih.govnih.gov
The therapeutic potential of indazole derivatives is broad, encompassing a wide range of pharmacological effects. These include anti-inflammatory, antimicrobial, anticancer, anti-HIV, and antiarrhythmic properties. researchgate.netingentaconnect.comnih.govbenthamdirect.com The ability of the indazole scaffold to serve as a "privileged structure" allows it to interact with various biological targets, making it a valuable building block in drug discovery. nih.govresearchgate.net Marketed drugs containing the indazole core, such as the antiemetic Granisetron and the anticancer agents Pazopanib and Niraparib, underscore the scaffold's pharmaceutical importance. nih.govpnrjournal.comresearchgate.net
The diverse biological activities of indazole derivatives are attributed to the various substituents that can be introduced onto the core structure. These modifications influence the compound's physicochemical properties, such as binding affinity and metabolic stability, allowing for the fine-tuning of its pharmacological profile. researchgate.netnih.gov Consequently, the synthesis and functionalization of indazole derivatives remain an active area of research in the pursuit of novel therapeutic agents. nih.govmdx.ac.uk
Significance of Bromo- and Isopropyl-Substituted Indazole Derivatives in Contemporary Chemical Biology
The strategic placement of substituents on the indazole ring is a key strategy in medicinal chemistry to modulate biological activity. Halogenation, particularly bromination, and the introduction of alkyl groups like isopropyl, are common modifications that can significantly impact a compound's properties.
The introduction of a bromine atom to the indazole scaffold can influence its biological activity in several ways. For instance, the presence of a bromo-substituent has been associated with potent anticancer and antimicrobial activities. researchgate.net Specifically, 6-bromo-1H-indazole has been shown to inhibit various cancer cell lines and demonstrates activity against both gram-positive and gram-negative bacteria. researchgate.netresearchgate.net The position of the bromine atom is crucial; for example, introducing bromine at the C4 position can yield potent inhibitors of neuronal nitric oxide synthase. austinpublishinggroup.com Furthermore, brominated indazoles serve as key intermediates in the synthesis of more complex molecules through reactions like the Suzuki-Miyaura cross-coupling, allowing for the creation of diverse chemical libraries for drug screening. nih.gov
The isopropyl group, a bulky and lipophilic substituent, can also play a critical role in the biological profile of indazole derivatives. The presence of an isopropyl group can enhance binding to biological targets by occupying hydrophobic pockets in enzymes or receptors. ontosight.ai This can lead to increased potency and selectivity. For example, certain N-isopropyl indazole derivatives have been investigated for their potential as inhibitors of specific enzymes involved in disease pathways. ontosight.ai The combination of a bromo-substituent and an isopropyl group on the indazole scaffold, as seen in 4-Bromo-3-isopropyl-1H-indazole, presents a unique combination of electronic and steric properties that can be exploited in the design of novel bioactive compounds.
Research Rationale and Comprehensive Scope for this compound Investigations
The rationale for investigating this compound stems from the established importance of the indazole scaffold and the demonstrated influence of bromo and isopropyl substituents on biological activity. The unique substitution pattern of this compound—a bromine atom at position 4 and an isopropyl group at position 3—suggests a potential for novel pharmacological properties.
The bromine at the 4-position is known to contribute to the inhibitory activity of certain indazole derivatives against specific enzymes. austinpublishinggroup.com The isopropyl group at the 3-position can enhance lipophilicity and potentially improve interactions with hydrophobic regions of target proteins. This specific combination warrants a thorough investigation to determine its biological targets and therapeutic potential.
Data Tables
Table 1: Properties of 4-Bromo-1H-indazole
| Property | Value | Reference |
| CAS Number | 186407-74-9 | sigmaaldrich.com |
| Molecular Formula | C₇H₅BrN₂ | sigmaaldrich.com |
| Molecular Weight | 197.03 g/mol | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| Melting Point | 160-165 °C | sigmaaldrich.com |
Table 2: Properties of this compound
| Property | Value | Reference |
| CAS Number | 693285-71-1 | sigmaaldrich.com |
| Molecular Weight | 239.11 g/mol | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-propan-2-yl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-6(2)10-9-7(11)4-3-5-8(9)12-13-10/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXVOZFTCDGRDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=NN1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80699239 | |
| Record name | 4-Bromo-3-(propan-2-yl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80699239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693285-71-1 | |
| Record name | 4-Bromo-3-(1-methylethyl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693285-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-(propan-2-yl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80699239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Bromo 3 Isopropyl 1h Indazole and Analogues
Strategic Retrosynthetic Analysis of the 4-Bromo-3-isopropyl-1H-indazole Core
A retrosynthetic analysis of this compound reveals several key disconnections that guide the synthetic strategy. The primary disconnection points are the bonds forming the indazole ring and the carbon-bromine and carbon-isopropyl bonds.
One common approach involves the formation of the indazole ring as a final step. organic-chemistry.orgnih.gov This strategy often starts with a pre-functionalized benzene (B151609) derivative containing the necessary substituents or precursors. For instance, a 2-amino or 2-nitro benzonitrile (B105546) or benzaldehyde (B42025) derivative can be a suitable starting material.
Another key retrosynthetic disconnection is the C3-isopropyl bond. This bond can be formed through various methods, including the reaction of an N-tosylhydrazone with an aryne, which generates a diazo compound in situ that undergoes a 1,3-dipolar cycloaddition. organic-chemistry.orgacs.org Alternatively, a [3+2] annulation approach using arynes and hydrazones can construct the 1H-indazole skeleton. organic-chemistry.orgnih.gov
Metal-Catalyzed Coupling Reactions in Bromo-Indazole Synthesis (e.g., Suzuki, Heck)
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of bromo-indazoles, allowing for the introduction of a wide range of substituents. The Suzuki-Miyaura coupling is particularly prominent for creating C-C bonds. nih.govrsc.orgresearchgate.net
For instance, 7-bromo-4-substituted-1H-indazoles can be coupled with various aryl boronic acids in a palladium-mediated Suzuki-Miyaura reaction to yield C7-arylated indazole derivatives. nih.gov These reactions often employ palladium catalysts like PdCl2(PPh3)2 or Pd(dppf)Cl2 and a base such as K2CO3 or Cs2CO3. nih.govrsc.org Microwave irradiation has been shown to accelerate these coupling reactions, particularly for free (NH) 3-bromoindazoles. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving high yields and can be influenced by the electronic and steric properties of the coupling partners. nih.govrsc.org
The Heck reaction, another important palladium-catalyzed process, can also be utilized for the alkenylation of bromo-indazoles, further expanding the diversity of accessible derivatives. While less commonly cited for this specific scaffold in the provided context, its general applicability to aryl bromides makes it a relevant synthetic tool.
Table 1: Conditions for Suzuki-Miyaura Coupling of Bromo-Indazoles
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | 80 | High | nih.gov |
| Pd(PPh3)4 | Cs2CO3 | 1,4-dioxane/EtOH/H2O | 140 (MW) | Moderate to Good | researchgate.net |
| PdCl2(PPh3)2 | K2CO3/Cs2CO3 | DMF | Reflux | Low to No Product | rsc.org |
| Buchwald's G3-XPhos | K3PO4 | Dioxane/H2O | 100 | Modest | nih.gov |
Cyclization and Annulation Strategies for Indazole Ring Formation
The formation of the indazole ring itself is a critical step in the synthesis of this compound and its analogues. Various cyclization and annulation strategies have been developed to construct this bicyclic heterocycle.
One of the most common methods is the intramolecular cyclization of appropriately substituted benzene derivatives. For example, the condensation of a 2-fluorobenzaldehyde (B47322) with a hydrazine, followed by cyclization, can yield N-substituted indazoles. acs.org Reductive cyclization of ortho-imino-nitrobenzene substrates, generated from the condensation of ortho-nitrobenzaldehydes and amines, is another effective route. organic-chemistry.org
Annulation reactions, such as the [3+2] cycloaddition of arynes with hydrazones or diazo compounds, provide a powerful and versatile method for constructing the indazole skeleton. organic-chemistry.orgorganic-chemistry.orgnih.gov This approach allows for the formation of 3-substituted and 1,3-disubstituted indazoles under mild conditions. organic-chemistry.orgnih.gov
Transition metal-catalyzed reactions have also emerged as a powerful tool for indazole synthesis. For example, a rhodium(III)-catalyzed C-H activation/C-N bond formation followed by a copper-catalyzed N-N bond formation can produce substituted 1H-indazoles. mdpi.com Similarly, cobalt(III) catalysts can be used for the one-step synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes via C-H bond functionalization and cyclative capture. nih.gov Copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) also provide an efficient route to 2H-indazoles. acs.orgrsc.org
Regioselective Introduction of Isopropyl and Bromo Moieties at Specific Indazole Positions
The precise placement of the isopropyl and bromo groups on the indazole core is essential for defining the properties of the final molecule. Regioselective synthesis is therefore a key consideration.
Introduction of the Bromo Moiety: Direct bromination of the indazole ring is a common method for introducing the bromo substituent. N-bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination at the C3 position of the indazole system. chim.it However, achieving regioselectivity at other positions, such as C4, can be more challenging and often requires a strategy where the bromine is introduced on the starting benzene ring precursor before the indazole ring is formed. For instance, a direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved using NBS. nih.gov Metal-free halogenation methods are also being developed to provide more environmentally friendly options. rsc.orgrsc.orgnih.gov
Introduction of the Isopropyl Moiety: The isopropyl group can be introduced at the C3 position through several methods. One approach involves the use of a pre-formed isopropyl-containing building block in the cyclization reaction. For example, a ketone with an isopropyl group can be used to form a hydrazone that is then cyclized to the indazole. Alternatively, the isopropyl group can be introduced onto the indazole core through a suitable functional group. While specific examples for direct C3-isopropylation of a pre-formed indazole are less common in the provided results, the general principles of C-alkylation could be applied, potentially through a metal-catalyzed coupling reaction with an appropriate isopropyl source or via a functionalized C3-position.
Green Chemistry and Sustainable Synthetic Approaches for Indazole Derivatives
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for the synthesis of heterocyclic compounds, including indazoles. benthamdirect.comingentaconnect.comnumberanalytics.comnumberanalytics.comnih.gov This involves the use of greener solvents, catalysts, and energy sources.
The use of alternative solvents like water, polyethylene (B3416737) glycol (PEG), and ionic liquids is being explored to replace traditional volatile and toxic organic solvents. acs.orgnumberanalytics.comacgpubs.org For example, copper(I) oxide nanoparticles have been used as a catalyst for the synthesis of 2H-indazole derivatives in PEG as a green solvent. organic-chemistry.org Similarly, the synthesis of indeno-pyrazole derivatives has been reported using PEG-400. acgpubs.org
Ultrasound and microwave irradiation are being employed to accelerate reactions, often leading to higher yields and shorter reaction times. repec.orgchemijournal.comresearchgate.net For instance, a green and efficient method for the synthesis of 3-aminoindazole derivatives utilizes ultrasound irradiation with a ceric (IV) ammonium (B1175870) nitrate (B79036) catalyst in an ethanol-water mixture. repec.org
The development of reusable heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, also contributes to the sustainability of indazole synthesis. acs.orgnih.gov Furthermore, metal-free synthesis protocols are gaining traction as they avoid the use of potentially toxic and expensive heavy metals. rsc.orgrsc.orgnih.gov
Stereoselective Synthesis Considerations for Chiral Isopropyl-Indazole Derivatives
When the isopropyl group is attached to a stereocenter, or if other chiral elements are present in the molecule, stereoselective synthesis becomes a critical consideration. This is particularly relevant for the development of chiral drugs, where one enantiomer often exhibits the desired biological activity while the other may be inactive or even have undesirable side effects.
Asymmetric synthesis of indazole derivatives can be achieved through various strategies. One approach is the use of chiral catalysts, such as in the aminocatalyzed aza-Michael addition of 1H-indazole derivatives to α,β-unsaturated aldehydes, which leads to enantioenriched fused polycyclic indazole architectures. nih.govacs.orgresearchgate.net
Another strategy involves the use of chiral auxiliaries to control the stereochemistry of a reaction. For example, a highly diastereoselective Diels-Alder reaction with a chiral oxazolidinone auxiliary has been used in the synthesis of a cyclopentane (B165970) unit that is a key intermediate for a chiral drug candidate. nih.gov
Copper-hydride (CuH) catalysis has been employed for the highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles, creating C3-allyl-1H-indazoles with quaternary stereocenters in high enantioselectivity. mit.edumit.edu While this example involves an allyl group, the principle could potentially be extended to the introduction of a chiral isopropyl-containing substituent.
Optimization of Reaction Conditions and Yields for Bromo-Isopropyl-Indazoles
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and waste. This is an iterative process that involves systematically varying parameters such as catalyst, solvent, temperature, reaction time, and the nature of the reactants.
For metal-catalyzed reactions, the choice of ligand can have a significant impact on the outcome. For example, in the Suzuki-Miyaura coupling of bromoindazoles, different palladium catalysts and ligands can lead to vastly different yields. nih.govnih.gov Similarly, in flow chemistry synthesis of N-methylindazoles, the solvent and temperature were found to be critical parameters for maximizing the conversion to the desired indazole and minimizing the formation of byproducts. acs.org
The use of high-throughput screening and design of experiments (DoE) can facilitate the rapid optimization of reaction conditions. These techniques allow for the simultaneous evaluation of multiple parameters, leading to a more efficient identification of the optimal reaction space.
Mechanism of Action Elucidation and Molecular Target Identification
Structure Activity Relationship Sar Investigations for 4 Bromo 3 Isopropyl 1h Indazole Analogues
Positional and Substituent Effects of the Bromo Group on Biological Activity and Selectivity
The position and nature of the halogen substituent on the indazole ring are pivotal in determining the biological activity and selectivity of 4-Bromo-3-isopropyl-1H-indazole analogues. Research into similar indazole-based compounds, such as those targeting the Transient Receptor Potential Vanilloid 1 (TRPV1), demonstrates that the placement of the bromo group significantly impacts potency. For instance, moving the bromo substituent from position 4 to other positions on the benzene (B151609) ring of the indazole can lead to a substantial decrease or increase in activity, depending on the specific biological target.
Conformational and Stereochemical Influence of the Isopropyl Moiety
The isopropyl group at the 3-position of the indazole ring plays a crucial role in establishing the compound's conformational preferences and stereochemical interactions with its biological target. The bulky nature of the isopropyl group can serve as a steric anchor, orienting the molecule within a binding pocket. The rotational freedom of the isopropyl group can also be a determining factor in achieving an optimal binding conformation.
Studies on related 3-substituted indazole derivatives have shown that the size and shape of the substituent at this position are critical for activity. For instance, replacing the isopropyl group with smaller (e.g., methyl) or larger (e.g., tert-butyl) alkyl groups can lead to a significant loss of potency, highlighting the specific steric requirements of the target's binding site. The stereochemistry of the isopropyl group itself is not a factor as it is achiral; however, its interaction with a chiral binding site can induce a preferred conformation of the entire molecule.
Impact of Indazole Core Substitutions on Biological Efficacy and Pharmacological Profiles
For example, the introduction of a methyl or a substituted benzyl (B1604629) group at the N1 position has been a common strategy in the development of indazole-based therapeutics. These substitutions can also influence the compound's selectivity by introducing new points of interaction with the target protein. The table below illustrates how different substitutions on the indazole core of related compounds can affect their biological activity.
Table 1: Impact of Indazole Core Substitutions on Biological Activity
| Compound | N1-Substituent | C5-Substituent | Biological Target | Relative Potency |
| Analogue A | H | H | Kinase X | 1x |
| Analogue B | Methyl | H | Kinase X | 5x |
| Analogue C | Benzyl | H | Kinase X | 10x |
| Analogue D | H | Methoxy (B1213986) | Kinase X | 2x |
This table is a representative example based on general findings in the field of indazole-based inhibitors and does not represent data for a specific named compound.
Correlation of Electronic and Steric Factors with Ligand-Target Interactions
The steric bulk of the isopropyl group at position 3, as previously mentioned, provides a key anchoring point. The interplay between the electronic nature of the bromo-substituted ring and the steric hindrance of the isopropyl group dictates the optimal orientation for binding. Computational studies, such as molecular docking and quantum mechanics calculations, are often employed to understand these complex relationships and to rationalize the observed structure-activity relationships.
Development of Predictive SAR Models for Optimized Biological Profiles
To accelerate the discovery of new and improved analogues, researchers are increasingly turning to the development of predictive Structure-Activity Relationship (SAR) models. These models, which can be qualitative or quantitative (QSAR), use statistical methods to correlate variations in molecular structure with changes in biological activity.
For indazole derivatives, QSAR models often incorporate descriptors that quantify electronic properties (e.g., Hammett constants, partial charges), steric properties (e.g., molar refractivity, van der Waals volume), and lipophilicity (e.g., logP). By building a robust model from a training set of known compounds, researchers can predict the activity of novel, yet-to-be-synthesized analogues. This approach allows for the in-silico screening of large virtual libraries of compounds, prioritizing the synthesis of those with the most promising predicted biological profiles. These models serve as a powerful tool in the iterative process of lead optimization, guiding the design of compounds with enhanced potency, selectivity, and pharmacokinetic properties.
Computational Chemistry Approaches in the Design and Analysis of 4 Bromo 3 Isopropyl 1h Indazole
Molecular Docking Studies for Predictive Target Binding Affinity
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. This technique is instrumental in early-stage drug discovery for screening virtual libraries of compounds against a known protein target and for proposing the binding mode of a potential drug. For 4-Bromo-3-isopropyl-1H-indazole, molecular docking studies would involve preparing the 3D structure of the compound and docking it into the active site of a relevant biological target, such as a kinase or other enzyme implicated in a disease pathway. The results would be a series of binding poses ranked by a scoring function, which estimates the binding free energy. This would provide a prediction of how tightly the compound might bind to its target, a critical factor for its potential efficacy. Despite the utility of this method, there are no specific molecular docking studies for this compound reported in the scientific literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy and Potency
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are built by finding a mathematical relationship between molecular descriptors (physicochemical properties, electronic properties, etc.) and the experimentally determined activity of the compounds. Once a reliable QSAR model is developed, it can be used to predict the activity of new, untested compounds. In the context of this compound, a QSAR study would require a dataset of structurally similar indazole derivatives with known biological activities. By including this compound in such a dataset, its efficacy and potency could be predicted. These models are valuable for optimizing lead compounds by suggesting structural modifications that could enhance activity. Currently, no QSAR models specifically developed for or including this compound are available in published research.
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Dynamics
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By simulating the motions of a ligand-protein complex, MD can assess the stability of the binding pose predicted by molecular docking and explore the conformational changes that may occur upon binding. For a complex of this compound with a protein target, an MD simulation could reveal key information about the stability of the interaction, the role of water molecules in the binding site, and the flexibility of both the ligand and the protein. This information is crucial for understanding the molecular basis of binding and for refining the design of more effective inhibitors. As with other computational methods, there is no published research detailing MD simulations performed on this compound.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. DFT calculations can provide insights into a molecule's geometry, electronic properties (such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies), and chemical reactivity. For this compound, DFT could be used to understand its intrinsic reactivity, which can be related to its metabolic stability and potential for off-target interactions. While DFT is a fundamental tool in computational chemistry, no specific studies applying this method to analyze the electronic structure and reactivity of this compound have been published.
Cheminformatics and Machine Learning Applications in Indazole Drug Discovery
Cheminformatics and machine learning are increasingly used to analyze large chemical datasets and build predictive models for various properties, including biological activity, ADMET properties, and synthetic accessibility. In the context of indazole drug discovery, these approaches could be used to identify novel indazole derivatives with desired properties by screening large virtual libraries or by generating new molecular structures with optimized characteristics. These methods thrive on large datasets, and their application to a specific compound like this compound would typically be part of a broader analysis of a larger library of indazole analogs. There is no specific mention of this compound in the context of cheminformatics or machine learning studies in the current literature.
Preclinical Pharmacological Evaluation and Translational Potential
In Vitro Efficacy and Selectivity Assessments
Indazole derivatives are recognized for their wide range of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial effects. nih.govresearchgate.net The efficacy of these compounds is often attributed to their ability to act as kinase inhibitors. nih.gov
Table 1: In Vitro Activity of Related Indazole Compounds
| Compound/Derivative | Target/Assay | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 3-Aryl-indazole derivative (39b) | TRKA | 1.6 nM | nih.gov |
| 3-Aminoindazole derivative (Entrectinib) | Anaplastic Lymphoma Kinase (ALK) | 12 nM | nih.gov |
| 1H-indazole derivative (174) | Glucocorticoid Receptor (GR) | 3.8 nM | nih.gov |
| 5-(2-chlorophenyl)indazole (4) | TRPA1 antagonist | 1.23 µM | acs.org |
| 1H-indazole-based derivative (106) | FGFR1 | 2.0 ± 0.4 µM | nih.gov |
| 1H-indazole-based derivative (106) | FGFR2 | 0.8 ± 0.3 µM | nih.gov |
| 1H-indazole-based derivative (106) | FGFR3 | 4.5 ± 1.6 µM | nih.gov |
| Methoxy (B1213986) derivative (50) | GSK-3β | 0.35 µM | nih.gov |
| Indazole | TNF-α | 220.11 µM | nih.gov |
| 5-Aminoindazole | TNF-α | 230.19 µM | nih.gov |
The structure-activity relationship (SAR) studies of various indazole series reveal that substitutions on the indazole ring are crucial for potency and selectivity. For instance, in a series of 3-aryl-indazole derivatives, the addition of a piperidine (B6355638) group led to high potency against TrkA. nih.gov Similarly, for 1H-indazole derivatives targeting fibroblast growth factor receptors (FGFRs), specific substitutions resulted in inhibitory concentrations in the low micromolar range. nih.gov The presence of a 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be crucial for potent IDO1 inhibitory activities in vitro. nih.gov The substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold have also been shown to play a critical role in IDO1 inhibition. nih.gov Given that 4-bromo-3-isopropyl-1H-indazole has substitutions at the 3 and 4 positions, it is plausible that it could exhibit inhibitory activity against similar kinase or enzyme targets.
Establishment and Utilization of In Vivo Efficacy Models
The anti-inflammatory and analgesic potential of indazole compounds has been demonstrated in various in vivo models.
Carrageenan-Induced Paw Edema: In a study evaluating the anti-inflammatory effects of indazole and its derivatives, the compounds significantly and dose-dependently inhibited carrageenan-induced hind paw edema in rats. nih.gov A maximum inhibition of 61.03% was observed for indazole at a dose of 100 mg/kg. nih.gov
Inflammatory Pain Models: A potent and selective TRPA1 antagonist, compound 31, which is an indazole derivative, showed robust activity in several rodent models of inflammatory pain. acs.org
Joint Inflammation Model: An 1H-indazole derivative, compound 174, which acts as a glucocorticoid receptor modulator, exhibited excellent efficacy in the streptococcal cell wall (SCW) reactivation model of joint inflammation. nih.gov
These models are crucial for establishing the proof-of-concept for the anti-inflammatory and analgesic efficacy of new indazole derivatives like this compound.
Pharmacokinetic Profiling and Disposition Studies
The pharmacokinetic properties of indazole derivatives are critical for their development as therapeutic agents.
Table 2: Pharmacokinetic Parameters of a Related Indazole Compound
| Compound | Parameter | Value | Species | Reference |
|---|
While specific ADME (absorption, disposition, metabolism, and excretion) data for this compound are not available, studies on related compounds provide some insights. For example, the 3-aryl-indazole derivative 39a showed high potency but only moderate metabolic stability. nih.gov However, modification of this compound to 39b, by replacing a methoxy group with piperidine, resulted in high cell permeability. nih.gov This highlights that structural modifications to the indazole core can significantly influence pharmacokinetic properties. For a compound like this compound, in silico and in vitro ADME assays would be necessary to predict its pharmacokinetic behavior.
Preliminary Safety and Toxicity Studies in Preclinical Models
Preliminary safety data for some indazole compounds are available from preclinical studies and safety data sheets.
A safety data sheet for 4-bromo-1H-indazole indicates that it is classified as acute toxic category 4 (oral), a skin irritant (category 2), and a serious eye irritant (category 2). fishersci.de It is also listed as a specific target organ toxicant for the respiratory system with a single exposure (category 3). fishersci.de However, no data is available regarding germ cell mutagenicity, carcinogenicity, or reproductive toxicity. fishersci.de
In a clinical context, the 1H-indazole derivative 119 was well-tolerated in patients with BRAFV600-mutant melanoma at doses up to 400 mg twice daily. nih.gov This suggests that with appropriate structural modifications, indazole derivatives can achieve a favorable safety profile.
Consideration of Early-Stage Clinical Translation Prospects
The therapeutic potential of indazole derivatives is underscored by the number of compounds that have entered clinical trials or are commercially available, such as axitinib, linifanib, niraparib, and pazopanib, for the treatment of various cancers. nih.gov At least 43 indazole-based drugs are in clinical trials or have been approved for use. mdpi.com
The successful development of these drugs highlights the translational potential of the indazole scaffold. For a novel compound like this compound, the initial steps towards clinical translation would involve comprehensive preclinical studies to identify a clear therapeutic indication and establish a solid efficacy and safety profile. Based on the activities of related compounds, potential therapeutic areas could include oncology and inflammatory diseases. nih.govnih.gov The challenges that have led to the failure of some indazole drug candidates in clinical trials, possibly due to interference with multiple disease pathways, emphasize the need for thorough target validation and selectivity profiling early in the development process. nih.gov
Future Research Trajectories and Innovations for 4 Bromo 3 Isopropyl 1h Indazole
Development of Novel Synthetic Analogues with Enhanced Potency, Selectivity, and Drug-like Properties
A primary avenue of future research will involve the rational design and synthesis of novel analogues of 4-Bromo-3-isopropyl-1H-indazole. The core objective is to systematically modify its structure to enhance biological activity, improve selectivity for specific targets, and optimize pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial, focusing on modifications at various positions of the indazole ring.
For instance, research on other indazole derivatives has shown that substitutions can dramatically influence target affinity and selectivity. One strategy involves creating multi-target inhibitors by designing analogues that can bind to several key kinases involved in cancer progression, such as Fibroblast Growth Factor Receptor (FGFR) and Discoidin Domain Receptor 2 (DDR2). nih.gov The development of a series of 3-substituted indazole derivatives has led to the identification of potent multi-target inhibitors for lung squamous cell carcinoma. nih.gov By exploring different chemical groups at positions around the indazole core of this compound, researchers can aim to achieve similar multi-target efficacy or enhance selectivity for a single desired target.
Another approach is the creation of hybrid molecules. By combining the indazole scaffold with other pharmacologically active fragments, it may be possible to generate novel compounds with unique mechanisms of action or improved potency. This strategy of molecular hybridization is a growing area in drug discovery.
Exploration of Combination Therapies with Established Therapeutic Agents
Cancer treatment is increasingly moving towards combination therapies to enhance efficacy and overcome drug resistance. kuickresearch.com A significant future trajectory for a potent analogue of this compound would be its evaluation in combination with other therapeutic agents. The rationale for this approach is that combining drugs that target different biological pathways can create a synergistic effect, leading to better patient outcomes than monotherapy. nih.gov
Potential combination strategies include:
With Chemotherapy: Combining a targeted agent, such as an indazole-based kinase inhibitor, with traditional cytotoxic chemotherapy can attack cancer cells through both specific and general mechanisms. kuickresearch.com This approach may also help resensitize tumors that have become resistant to chemotherapy.
With Other Targeted Therapies: If an indazole derivative inhibits a specific pathway (e.g., the MAPK pathway), combining it with an inhibitor of a parallel or downstream pathway can prevent the cancer cells from developing resistance through signaling pathway reactivation. nih.govascopubs.org This "vertical" or "horizontal" inhibition strategy has proven effective in treating certain types of melanoma and colorectal cancer. ascopubs.org
With Immunotherapy: There is a strong rationale for combining targeted therapies like kinase inhibitors with immune checkpoint inhibitors (e.g., PD-1/PD-L1 inhibitors). tandfonline.comnih.gov Some kinase inhibitors can modulate the tumor microenvironment to make it more susceptible to an immune attack, thereby enhancing the efficacy of immunotherapy. nih.gov
Advanced Drug Delivery Systems and Formulation Strategies
These strategies aim to improve solubility, enhance absorption, and enable controlled release of the drug. Potential formulation approaches include:
Nanoparticle-based systems: Encapsulating the drug in nanoparticles, such as liposomes or polymeric micelles, can improve its solubility and circulation time in the body.
Hydrogel Formulations: For localized delivery, incorporating the drug into a hydrogel matrix can allow for a sustained release directly at a tumor site, maximizing efficacy while minimizing systemic exposure.
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the oral absorption of poorly soluble drugs by forming a fine emulsion in the gastrointestinal tract.
Research into specialized formulations has already shown promise for other indazole compounds, such as the development of analogues suitable for inhaled or topical delivery to treat inflammatory diseases.
Biomarker Discovery and Personalized Medicine Applications
The era of personalized medicine relies on identifying biomarkers—measurable biological indicators—that can predict a patient's response to a specific treatment. For a targeted therapy derived from this compound, the co-development of a companion diagnostic biomarker would be a pivotal innovation.
Future research would focus on identifying genetic mutations, protein expression levels, or other molecular signatures that correlate with sensitivity to the drug. For example, if the compound is found to be a potent inhibitor of a specific kinase, a biomarker test could identify patients whose tumors carry an activating mutation in the gene for that kinase. This allows for a "right drug for the right patient" approach, maximizing the likelihood of a positive clinical outcome. The development of such predictive biomarkers is essential for designing efficient clinical trials and gaining regulatory approval.
Investigation of Emerging and Novel Biological Targets
While many existing indazole-based drugs target well-known cancer pathways like angiogenesis (e.g., VEGFR), a key future trajectory is to explore the activity of new derivatives against emerging and novel biological targets. The versatility of the indazole scaffold allows it to be adapted to inhibit a wide range of enzymes and receptors. This broadens the potential therapeutic applications beyond oncology to include inflammatory, infectious, and neurodegenerative diseases.
Recent research has identified several novel targets for indazole derivatives, demonstrating the scaffold's adaptability.
| Biological Target | Description | Therapeutic Area |
| PI3Kδ (Phosphoinositide 3-kinase delta) | An enzyme involved in the proliferation and survival of B-cells. Inhibitors are being developed for B-cell malignancies and have shown potential in solid tumors like hepatocellular carcinoma. | Cancer |
| PKMYT1 (Protein kinase, membrane-associated tyrosine- and threonine-specific cdc2-inhibitor) | A kinase that plays a crucial role in the G2/M cell cycle checkpoint. Inhibition is a promising strategy for genetically targeted cancer therapies. | Cancer |
| MAPK1 (Mitogen-activated protein kinase 1) | A key serine/threonine kinase in the MAPK signaling pathway, which is frequently dysregulated in various human cancers, promoting cell survival and metastasis. | Cancer |
| Pim Kinase | A family of serine/threonine kinases that are overexpressed in many cancers and are involved in cell survival and proliferation. | Cancer |
| IDO1 (Indoleamine-2,3-dioxygenase 1) | An enzyme that plays a role in immune suppression within the tumor microenvironment. Inhibitors are being investigated as a form of immunotherapy. | Cancer |
Exploring the inhibitory activity of this compound analogues against these and other emerging targets will be a fruitful area for future research and innovation.
Promotion of Multidisciplinary Collaboration in Indazole Research and Development
Advancing a compound from a laboratory curiosity to a clinical therapeutic is a complex undertaking that necessitates extensive collaboration across multiple scientific disciplines. The future success of research into this compound and its derivatives will depend on fostering a multidisciplinary approach.
This collaborative framework should include:
Medicinal and Synthetic Chemists: To design and synthesize novel analogues with improved properties.
Computational Chemists and Biologists: To perform in silico modeling for predicting drug-target interactions and guiding rational drug design.
Molecular and Cellular Biologists: To conduct in vitro screening, validate biological targets, and elucidate mechanisms of action.
Pharmacologists: To evaluate the in vivo efficacy, safety, and pharmacokinetic profiles of lead compounds in preclinical models.
Clinicians and Translational Researchers: To design and conduct clinical trials, develop biomarker strategies, and bridge the gap between laboratory research and patient care.
By integrating expertise from these diverse fields, the research and development process can be accelerated, increasing the potential for discovering novel and effective indazole-based medicines.
Q & A
Q. How can in silico docking studies predict the binding affinity of this compound to kinase targets?
- Methodology : Use AutoDock Vina or Schrödinger Suite for molecular docking. Validate with SPR (surface plasmon resonance) assays to measure experimental K values .
Q. What analytical techniques resolve discrepancies in reported melting points for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
